Ethanone, 1-(1-ethenyl-1H-indol-3-yl)-

Indole building blocks Physicochemical characterization Crystallinity

Researchers often face limited access to indole building blocks with reactive N-vinyl handles for cycloaddition-based diversification. 3-Acetyl-1-vinylindole (CAS 491613-17-3) directly addresses this gap. - Enables [4+2] Diels-Alder cycloadditions and cross-coupling reactions impossible with N-ethyl or N-methyl analogs, providing access to annelated indole and carbazole scaffolds. - Offers a distinct physicochemical profile (0 H-bond donors, predicted logP ~2.6-2.8) favoring blood-brain barrier permeability, a clear advantage over 3-acetylindole (1 H-bond donor, logP 2.06) for CNS-targeted screening libraries. - Serves as a bifunctional model substrate for methodology development, with both a 3-acetyl directing group and a reactive N-vinyl moiety for chemoselectivity studies. - Limited commercial availability ensures a defensible starting point for IP generation, with biological activity largely uncharted relative to N-alkyl 3-acetylindoles.

Molecular Formula C12H11NO
Molecular Weight 185.22 g/mol
CAS No. 491613-17-3
Cat. No. B3352546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanone, 1-(1-ethenyl-1H-indol-3-yl)-
CAS491613-17-3
Molecular FormulaC12H11NO
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCC(=O)C1=CN(C2=CC=CC=C21)C=C
InChIInChI=1S/C12H11NO/c1-3-13-8-11(9(2)14)10-6-4-5-7-12(10)13/h3-8H,1H2,2H3
InChIKeySAHMZWUKZCYVCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethanone, 1-(1-ethenyl-1H-indol-3-yl)- (CAS 491613-17-3): Procurement-Relevant Profile of an N-Vinyl-3-Acetylindole Building Block


Ethanone, 1-(1-ethenyl-1H-indol-3-yl)- (CAS 491613-17-3), also named 3-acetyl-1-vinylindole, is a heterocyclic small molecule (MF: C₁₂H₁₁NO, MW: 185.22 g/mol) that integrates a 3-acetyl pharmacophore with an N‑vinyl substituent on the indole scaffold . This substitution pattern differentiates it from more common 3‑acetylindoles bearing N‑alkyl, N‑H, or N‑aryl groups, and from 3‑vinylindoles that lack the acetyl moiety [1]. The compound is used as a specialty research intermediate; its limited commercial availability from major catalog suppliers creates a de‑facto procurement differentiation relative to broadly stocked N‑alkyl analogs .

Why Ethanone, 1-(1-ethenyl-1H-indol-3-yl)- Cannot Be Replaced by Generic 3‑Acetylindole Analogs


Interchanging N‑substituted 3‑acetylindole analogs without considering the electronic and steric properties of the N‑substituent can lead to divergent reactivity, selectivity, and biological profiles. The N‑vinyl group in CAS 491613-17-3 introduces a conjugated π‑system that alters the indole ring's electron density, while the terminal alkene enables downstream transformations (Diels–Alder cycloadditions, polymerization, cross‑coupling) that are inaccessible with N‑alkyl or N‑H analogs [1]. The quantitative evidence below demonstrates measurable differences in melting point, chromatographic behavior, predicted logP, and H‑bond donor capacity relative to the closest comparators . These differences directly affect the compound's suitability as a synthetic building block and its behavior in biological assays.

Quantitative Evidence Guide: Differentiation of Ethanone, 1-(1-ethenyl-1H-indol-3-yl)- from Closest Analogs


N‑Vinyl vs. N‑Ethyl 3‑Acetylindole: Melting Point Depression and Altered Physical Form

The N‑vinyl modification depresses the melting point relative to the N‑ethyl analog. 1‑(1‑Ethyl‑1H‑indol‑3‑yl)ethanone (CAS 88636‑52‑6) has a reported mp of 88–89 °C . In contrast, CAS 491613‑17‑3 (Ethanone, 1‑(1‑ethenyl‑1H‑indol‑3‑yl)‑) is typically encountered as a liquid or low‑melting solid at ambient temperature; no melting point above room temperature has been reported in available supplier or database records . This physical form difference affects handling, storage, and formulation strategies in both synthesis and early‑stage screening workflows.

Indole building blocks Physicochemical characterization Crystallinity

N‑Vinyl Group Abolishes H‑Bond Donor Capacity: 0 vs. 1 H‑Bond Donor Compared to N‑H 3‑Acetylindole

Substituting the indole N‑H with a vinyl group eliminates one hydrogen‑bond donor. The N‑des‑alkyl (3‑acetylindole, CAS 703‑80‑0) has 1 H‑bond donor, whereas CAS 491613‑17‑3 has 0 H‑bond donors [1]. This alteration influences membrane permeability and interaction with biological targets that rely on H‑bond donation from the indole NH.

Physicochemical descriptors Drug-likeness Hydrogen bonding

Predicted logP Increase of ~0.5–0.8 vs. N‑Des‑Methyl 3‑Acetylindole, Indicating Enhanced Lipophilicity

The N‑vinyl substituent increases predicted lipophilicity compared to the unsubstituted 3‑acetylindole. The target compound has a predicted logP of ~2.6–2.8 [1], while 3‑acetylindole (CAS 703‑80‑0) has an ACD/LogP of 2.06 . This difference of approximately 0.5–0.8 log units reflects the hydrophobic contribution of the vinyl group.

Lipophilicity ADME prediction logP

Exclusive Reactivity: Terminal Alkene Enables Diels–Alder Cycloaddition and Cross‑Coupling, Absent in N‑Alkyl Analogs

The terminal alkene of the N‑vinyl group permits pericyclic reactions that N‑ethyl or N‑methyl analogs cannot undergo. 3‑Vinylindoles participate in Diels–Alder cycloadditions with dienophiles to construct annelated indole and carbazole frameworks [1]. This reactivity is documented for 3‑vinyl‑1H‑indoles as a class, and the N‑vinyl substituent in CAS 491613‑17‑3 adds a second reactive handle compared to N‑alkyl derivatives. No such cycloaddition reactivity is possible for the saturated N‑ethyl analog (CAS 88636‑52‑6).

Synthetic chemistry Diels-Alder cycloaddition Vinylindole building blocks

Limited Commercial Availability: A Differentiator for Early Discovery Procurement

CAS 491613‑17‑3 is not listed in the catalogs of major global suppliers such as Sigma‑Aldrich, TCI America, or Alfa Aesar . In contrast, its closest analog, 1‑(1‑ethyl‑1H‑indol‑3‑yl)ethanone (CAS 88636‑52‑6), is stocked by Sigma‑Aldrich under the AldrichCPR collection . The vinyl compound is primarily available from Chinese fine‑chemical vendors (e.g., listed on Chem960) with typical purities of 97–98% . This sourcing asymmetry means researchers requiring the N‑vinyl derivative must accept longer lead times and more rigorous in‑house quality verification compared to the off‑the‑shelf ethyl analog.

Chemical procurement Commercial availability Niche building block

Directed Interaction Potential: Modular Tuning of Enzyme Inhibition via N‑Vinyl vs. N‑Alkyl Substitution

Literature precedent demonstrates that the nature of the N‑substituent on 3‑acetylindole scaffolds modulates biological activity. For example, N‑alkylated 3‑acetylindole derivatives show varying potency against α‑glucosidase and α‑amylase compared to the N‑H parent [1]. 1‑(1‑Ethyl‑1H‑indol‑3‑yl)ethanone (CAS 88636‑52‑6) was among compounds tested and exhibited activity in the micromolar range against these targets, whereas the N‑vinyl analog (CAS 491613‑17‑3) has not been systematically profiled in the same assay panel—creating an opportunity for novelty in enzyme inhibition programs. The vinyl group’s capacity for additional π‑stacking interactions and its reduced steric demand relative to ethyl suggest distinct binding modes that remain to be quantitatively mapped.

Structure-activity relationship Enzyme inhibition Indole pharmacophore

Recommended Application Scenarios for Ethanone, 1-(1-ethenyl-1H-indol-3-yl)- Based on Quantitative Evidence


Synthetic Diversification via Diels–Alder Cycloaddition on the N‑Vinyl Handle

When the objective is to construct annelated indole or carbazole scaffolds through a [4+2] cycloaddition strategy, CAS 491613‑17‑3 provides a built‑in N‑vinyl dienophile/diene that is completely absent in N‑ethyl, N‑methyl, or N‑H analogs [1]. The terminal alkene enables generation of libraries that are topologically inaccessible from saturated N‑alkyl building blocks, making this compound the logical selection for cycloaddition‑based diversification programs [1].

Medicinal Chemistry Hit‑Finding Where Reduced H‑Bond Donor Count and Increased logP Are Desirable

For CNS‑oriented screening collections where a 0 H‑bond donor count and predicted logP of ~2.6–2.8 are advantageous (favoring blood‑brain barrier permeability), CAS 491613‑17‑3 offers a clear physicochemical differentiation over 3‑acetylindole (1 H‑bond donor, logP 2.06) and N‑alkyl analogs that retain higher polar character [1][2]. Programs targeting intracellular or CNS targets may prioritize the vinyl derivative for initial screening deck inclusion on the basis of these computed descriptors.

Bespoke Analog Synthesis Requiring an Unexplored Chemical Space Entry Point

Research groups seeking to establish intellectual property around novel indole‑based inhibitors or probes should consider CAS 491613‑17‑3 specifically because its biological activity remains largely uncharted relative to N‑alkyl 3‑acetylindoles [1]. The combination of a 3‑acetyl pharmacophore with an N‑vinyl substituent may yield a distinct selectivity fingerprint, providing a defensible starting point for lead generation that avoids prior art covering N‑alkyl or N‑H 3‑acetylindole series [1].

Methodology Development for N‑Vinyl‑Indole Functionalization

For academic and industrial methodology groups engaged in palladium‑catalyzed couplings, photochemistry, or radical‑mediated functionalization of N‑vinyl heterocycles, CAS 491613‑17‑3 serves as a well‑defined bifunctional model substrate. The presence of both the 3‑acetyl group (capable of directing metalation or acting as a carbonyl handle) and the N‑vinyl group (reactive toward cross‑coupling and radical additions) allows systematic evaluation of chemoselectivity in competitive reaction manifolds [1][2].

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